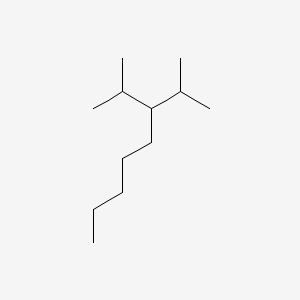

3-Isopropyl-2-methyl-octane

Description

Structure

3D Structure

Properties

CAS No. |

13287-19-9 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

2-methyl-3-propan-2-yloctane |

InChI |

InChI=1S/C12H26/c1-6-7-8-9-12(10(2)3)11(4)5/h10-12H,6-9H2,1-5H3 |

InChI Key |

KBIUKRVYBYJVSS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C(C)C)C(C)C |

Origin of Product |

United States |

Mechanistic and Kinetic Investigations of Reactions Involving 3 Isopropyl 2 Methyl Octane

Detailed Reaction Mechanisms in Hydrocarbon Combustion and Oxidation

The oxidation of hydrocarbons proceeds via radical chain reactions, with the dominant pathways being highly dependent on temperature.

Following the initial abstraction of a hydrogen atom from the 3-isopropyl-2-methyl-octane molecule, a C12H25 radical is formed. Due to the branched structure of this compound, several distinct alkyl radicals can be produced, depending on whether a primary, secondary, or tertiary hydrogen is abstracted. These alkyl radicals can undergo intramolecular hydrogen migration, or isomerization, to form a different, more stable radical. This process is particularly important in low-temperature combustion.

These isomerization reactions typically occur through cyclic transition states, with 5- and 6-membered rings being the most favored due to lower ring strain. For a 3-isopropyl-2-methyl-octyl radical, a hydrogen atom can shift from one carbon to another, relocating the radical site. The rates of these H-shift reactions are dependent on the type of C-H bond being broken (primary, secondary, or tertiary) and the strain energy of the cyclic transition state. In general, abstraction of a hydrogen from a tertiary carbon is faster than from a secondary, which is in turn faster than from a primary carbon.

At high temperatures (typically above 1000 K), the dominant reaction pathways for alkyl radicals shift from isomerization to β-scission. In this process, a C-C bond beta to the radical site breaks, leading to the formation of a smaller alkene and a smaller alkyl radical. These smaller species then continue to react, breaking down into even smaller fragments.

For a large, branched alkane like this compound, there are numerous potential β-scission reactions, leading to a wide variety of smaller hydrocarbon products. The high-temperature oxidation is characterized by a series of chain propagation steps where radicals are consumed and regenerated. The primary chain-carrying radicals in high-temperature combustion are small species such as H, OH, and HO2.

Chain branching, the process that leads to a rapid increase in radical concentration and ultimately ignition, primarily occurs through the reaction of H atoms with O2 to form O and OH radicals (H + O2 ⇌ O + OH).

In the low-temperature regime (approximately 550–800 K), alkyl radicals (R•) readily react with molecular oxygen to form alkylperoxy radicals (ROO•). The chemistry of these ROO• radicals is central to low-temperature combustion phenomena, including cool flames and autoignition. kaust.edu.samdpi.com

The ROO• radical can undergo several key reactions:

Isomerization: The ROO• radical can isomerize via an internal H-abstraction to form a hydroperoxyalkyl radical (•QOOH). This is a critical step, as it moves the radical site to a carbon atom while incorporating a hydroperoxy functional group.

Second O2 Addition: The •QOOH radical can then react with a second oxygen molecule to form a hydroperoxy-alkylperoxy radical (•O2QOOH).

Decomposition: This •O2QOOH radical can then decompose to form an alkoxy radical (RO•), an OH radical, and other products. The formation of multiple radical species from a single initial radical is a key chain-branching pathway at low temperatures.

The low-temperature oxidation of n-dodecane, a linear isomer of this compound, has been shown to produce a wide range of oxygenated intermediates, including aldehydes, ketones, cyclic ethers, and diones, all stemming from the complex chemistry of alkylperoxy and alkoxy radicals. kaust.edu.sa It is expected that the oxidation of this compound would produce a similarly complex suite of oxygenated products.

Catalytic Transformation Mechanisms

The catalytic transformation of alkanes, such as this compound, is fundamental to petroleum refining and chemical synthesis. These processes aim to upgrade low-value hydrocarbons into more valuable products like high-octane gasoline components, olefins, and aromatics. The mechanisms of these transformations are complex and highly dependent on the catalyst and reaction conditions. This section delves into the key catalytic pathways involving this compound: isomerization, dehydrogenation and cracking, and C-H bond activation.

Isomerization Mechanisms on Solid Acid Catalysts

Skeletal isomerization of alkanes is a crucial industrial process for increasing the octane (B31449) number of gasoline. Branched alkanes are thermodynamically more stable than their linear counterparts at lower temperatures, making their formation favorable under such conditions. tandfonline.com The reaction is typically carried out using bifunctional catalysts, which possess both metallic and acidic sites. researchgate.nettandfonline.com

The generally accepted mechanism for alkane isomerization on bifunctional catalysts, such as platinum supported on an acidic solid (e.g., zeolites, sulfated zirconia, or chlorinated alumina), involves a multi-step sequence: tandfonline.comresearchgate.netcapes.gov.br

Dehydrogenation: The alkane molecule, this compound, first undergoes dehydrogenation on a metallic site (e.g., platinum) to form a corresponding alkene intermediate.

Carbenium Ion Formation: The alkene then migrates to an acid site on the support, where it is protonated to form a carbenium ion.

Skeletal Rearrangement: This highly reactive carbenium ion undergoes a series of rearrangements, primarily through 1,2-hydride and 1,2-methyl shifts, to form a more stable tertiary carbenium ion, if not already formed, or to rearrange the carbon skeleton into a different isomeric structure.

Deprotonation: The rearranged carbenium ion eliminates a proton, forming an isomeric alkene.

Hydrogenation: This new alkene migrates back to a metallic site and is hydrogenated back to a saturated, branched alkane isomer.

The catalytic cycle is propagated by a hydride transfer step, where a carbenium ion abstracts a hydride from another alkane molecule, generating a new carbenium ion and a saturated alkane product. tandfonline.comtandfonline.com Cracking is a significant side reaction that can occur, especially with longer-chain and multi-branched alkanes. tandfonline.com

| Catalyst Type | Active Sites | Typical Operating Conditions | Role in Isomerization |

| Bifunctional Catalysts (e.g., Pt/Al₂O₃-Cl, Pt/Zeolite) | Metallic (Pt, Pd) and Acidic (Al₂O₃, Zeolite) | Temperature: 120-180°C, Moderate Pressure | Facilitates dehydrogenation/hydrogenation on metal sites and skeletal rearrangement on acid sites. researchgate.net |

| Solid Superacids (e.g., Sulfated Zirconia) | Brønsted and Lewis acid sites | Temperature: 150-250°C | Promotes carbenium ion formation and rearrangement directly from the alkane, though the exact mechanism is debated. capes.gov.br |

Dehydrogenation and Cracking Processes

Dehydrogenation and cracking are competing reactions that often accompany isomerization. The prevalence of each depends on the catalyst, temperature, and pressure.

Dehydrogenation is the process of removing hydrogen from an alkane to form an alkene or, with further reaction, a diene or aromatic compound. encyclopedia.pub This is an endothermic process favored by high temperatures and low pressures. mdpi.com Catalysts for dehydrogenation are often based on metal oxides, such as those containing chromium, molybdenum, or iron. mdpi.comcardiff.ac.uk For an alkane like n-octane, oxidative dehydrogenation (ODH) using an oxidant like O₂ or CO₂ can produce octenes and aromatics like ethylbenzene (B125841) and styrene (B11656) at temperatures between 400-550°C. mdpi.comcardiff.ac.uk The introduction of oxygen can significantly improve conversion rates compared to non-oxidative dehydrogenation. encyclopedia.pub

Cracking involves the cleavage of carbon-carbon bonds to break large hydrocarbon molecules into smaller, often more valuable, ones. savemyexams.com This process is vital for producing gasoline and light olefins from heavier petroleum fractions. researchgate.net

Thermal Cracking: Uses high temperatures (450-750°C) and pressures to break C-C bonds via a free-radical mechanism. It tends to produce a high proportion of alkenes. libretexts.org

Catalytic Cracking: Employs a solid acid catalyst, typically a zeolite, at high temperatures (around 500°C) but lower pressures than thermal cracking. libretexts.orgshodhsagar.com This process proceeds through a carbenium ion mechanism. The catalyst's acidic sites initiate the reaction by abstracting a hydride ion from the alkane to form a carbenium ion. libretexts.orgshodhsagar.com This ion then undergoes β-scission, a process where the C-C bond beta to the positively charged carbon breaks, yielding a smaller alkene and a new, smaller carbenium ion which continues the chain reaction. tandfonline.com

For a branched alkane like this compound, catalytic cracking would preferentially occur at the tertiary carbon atoms to form the most stable carbenium ions, leading to a specific distribution of smaller alkanes and alkenes.

| Process | Conditions | Mechanism | Primary Products from this compound (Hypothetical) |

| Thermal Cracking | High Temp (450-750°C), High Pressure | Free Radical | Mixture of smaller alkanes and alkenes (e.g., propene, butene, hexane) |

| Catalytic Cracking | High Temp (~500°C), Moderate Pressure, Zeolite Catalyst | Carbenium Ion (β-scission) | High proportion of branched C3-C6 alkanes and alkenes (e.g., isobutane (B21531), isobutene, propylene). libretexts.orgshodhsagar.com |

| Dehydrogenation | High Temp (400-550°C), Metal Oxide Catalyst | Surface-mediated H₂ removal | Isomeric dodecenes, dienes, and potentially cyclic/aromatic compounds. encyclopedia.pubcardiff.ac.uk |

C-H Bond Activation Mechanisms by Transition Metal Complexes

The direct functionalization of alkane C-H bonds using homogeneous transition metal complexes is a field of intense research, offering potential for highly selective transformations under mild conditions. nih.govrsc.org Alkanes are generally unreactive due to the strength and low polarity of their C-H bonds. researchgate.net Several distinct mechanisms for C-H activation have been identified.

Oxidative Addition: In this mechanism, a low-valent metal center inserts into the C-H bond, breaking the bond and forming new metal-carbon and metal-hydride bonds. The metal's oxidation state increases by two. This pathway is common for electron-rich late transition metals like Rh, Ir, and Pt. nih.gov

σ-Bond Metathesis: This is a concerted, four-center transition state process where a C-H bond is cleaved and a new C-H or M-C bond is formed without a change in the metal's formal oxidation state. It is characteristic of early transition metals (Groups 3-5) and d⁰ organometallic complexes. nih.govrsc.org

1,2-Addition: This mechanism involves the addition of a C-H bond across a metal-ligand multiple bond (e.g., M=N or M=C). The alkane's hydrogen atom adds to the ligand, and the alkyl group adds to the metal center, with no change in the metal's oxidation state. nih.gov

Electrophilic Activation: A highly electrophilic metal complex coordinates to the C-H bond, withdrawing electron density and making the hydrogen more acidic. A base (either internal or external) then abstracts the proton. The metal's oxidation state does not change. nih.gov

The reactivity of the different C-H bonds in this compound (primary, secondary, tertiary) would vary depending on the specific metal and mechanism. Steric hindrance around the more substituted carbons could influence which C-H bond is activated.

| Mechanism | Metal Center | Change in Oxidation State | Key Intermediate |

| Oxidative Addition | Electron-rich, late transition metals (e.g., Rh, Ir) | Increases by 2 | Metal-alkyl-hydride complex |

| σ-Bond Metathesis | Early transition metals (e.g., Sc, Zr), d⁰ complexes | None | Four-center transition state |

| 1,2-Addition | Complexes with metal-ligand multiple bonds | None | Alkyl group on metal, H on ligand |

| Electrophilic Activation | Electropositive metal complexes | None | Coordination of C-H bond to metal |

Computational Chemistry and Theoretical Modeling of 3 Isopropyl 2 Methyl Octane

Quantum Mechanical Studies (Ab Initio and Density Functional Theory)

Quantum mechanical (QM) methods are essential for understanding the electronic structure and related properties of molecules from first principles. For a molecule like 3-isopropyl-2-methyl-octane, Density Functional Theory (DFT) is a particularly suitable method, often in conjunction with dispersion corrections, to accurately account for the non-covalent interactions that are significant in alkanes. researchgate.net

Electronic structure calculations determine the distribution of electrons within a molecule, which is fundamental to its chemical reactivity and physical properties. These calculations solve approximations of the Schrödinger equation to yield wavefunctions and energy levels for the molecule's electrons.

A key output of these calculations is the set of molecular orbitals (MOs), which are mathematical functions describing the location and wave-like behavior of an electron in a molecule. libretexts.org For any molecule, the most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. For an alkane like this compound, the HOMO would consist of electrons in a C-C or C-H sigma (σ) bond. The energy of the HOMO is related to the molecule's ability to donate electrons.

LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital that is empty of electrons. For an alkane, the LUMO is typically a sigma-antibonding (σ*) orbital. Its energy level relates to the molecule's ability to accept electrons.

The energy gap between the HOMO and LUMO is a critical parameter, as it indicates the molecule's electronic stability and the energy required for electronic excitation. A large HOMO-LUMO gap, as is expected for a saturated alkane, signifies high kinetic stability and low chemical reactivity.

Table 1: Conceptual Molecular Orbital Analysis for this compound

| Molecular Orbital | Type | Conceptual Description | Significance |

|---|---|---|---|

| HOMO | σ (Sigma) | Localized on a C-C or C-H single bond with high electron density. | Site of initial electron donation (oxidation). |

| LUMO | σ* (Sigma-antibonding) | An empty orbital with a nodal plane between bonded carbon and/or hydrogen atoms. | Site of initial electron acceptance (reduction). |

QM calculations are powerful tools for predicting the thermochemical properties of molecules, including their heats of formation, bond dissociation energies, and the energies of unstable species like reaction intermediates and transition states. This data is invaluable for understanding reaction mechanisms, kinetics, and thermodynamics without performing the actual experiments.

For this compound, such calculations could model processes like thermal cracking or combustion. For instance, the stability of various carbocations that could form as intermediates upon bond cleavage can be calculated. The calculations would reveal the most likely fragmentation pathways by comparing the relative energies of possible intermediates. The National Institute of Standards and Technology (NIST) maintains databases that include thermophysical and thermochemical data for many compounds, which are often derived from or validated by computational methods. nist.gov

Table 2: Hypothetical Relative Energies of Carbocation Intermediates from this compound

| Carbocation Intermediate (Structure) | Type | Predicted Relative Stability | Rationale |

|---|---|---|---|

| Tertiary Carbocation at C3 | Tertiary | High | Stabilized by hyperconjugation with three adjacent alkyl groups. |

| Tertiary Carbocation at Isopropyl Group | Tertiary | High | Stabilized by hyperconjugation with attached methyl and main-chain groups. |

| Secondary Carbocation at C4 | Secondary | Moderate | Less stable than tertiary carbocations due to fewer alkyl substituents for hyperconjugation. |

QM calculations can predict the vibrational frequencies of a molecule in its ground state. These frequencies correspond to the stretching, bending, and rocking motions of the bonds and are the basis for infrared (IR) spectroscopy. By calculating these frequencies, one can generate a theoretical IR spectrum that can be used to identify the molecule or confirm its structure by comparing it with an experimental spectrum. researchgate.net

For this compound, the calculated spectrum would show characteristic alkane absorptions. These theoretical predictions are crucial for interpreting experimental spectroscopic data.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|---|

| C-H Stretch | -CH₃, -CH₂-, -CH | 2850 - 3000 | Stretching vibrations of the carbon-hydrogen bonds. |

| C-H Bend (Scissoring/Bending) | -CH₃, -CH₂- | 1450 - 1470 | Bending motions of H-C-H angles. |

| C-H Bend (Methyl Rock) | -CH₃, Isopropyl | 1370 - 1390 | Characteristic bending for methyl and isopropyl groups (often a doublet for isopropyl). |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of molecular behavior, such as conformational changes and interactions with other molecules.

Due to the free rotation around its numerous C-C single bonds, this compound is a highly flexible molecule that exists not as a single static structure but as a dynamic ensemble of different spatial arrangements called conformers. libretexts.orgyoutube.com The most stable conformers are typically in a staggered arrangement to minimize torsional strain, while eclipsed arrangements represent energy maxima. libretexts.org

MD simulations are the ideal tool for exploring the vast conformational space of such a molecule. ugent.be By simulating the molecule's motion over nanoseconds or longer, one can identify the most probable (lowest energy) conformers and the pathways for transitioning between them. For alkanes, conformers with anti arrangements (180° dihedral angle) are generally more stable than those with gauche arrangements (60° dihedral angle). libretexts.org The significant branching in this compound introduces steric hindrance that will strongly influence the preferred conformations.

Table 4: Representative Conformational States for the Octane (B31449) Backbone

| Dihedral Angle (e.g., C2-C3-C4-C5) | Conformation Type | Relative Energy (Conceptual) | Description |

|---|---|---|---|

| ~180° | Anti | Low | The most stable arrangement, minimizing steric hindrance between substituents. |

| ~60° | Gauche | Higher | A less stable arrangement due to steric repulsion between adjacent groups. |

In a liquid or solid state, the properties of this compound are governed by intermolecular forces. As a nonpolar alkane, the dominant interactions are the relatively weak London dispersion forces, which are a type of van der Waals force. google.com The strength of these forces increases with the size and surface area of the molecule. The branched structure of this compound reduces its surface area compared to its straight-chain isomer (dodecane), leading to weaker intermolecular forces and a lower boiling point. google.com

MD simulations can explicitly model these interactions. To study solvent effects, the this compound molecule can be simulated in a "box" filled with solvent molecules (e.g., water or a nonpolar solvent like hexane).

In a Nonpolar Solvent (e.g., Hexane): The molecule would be readily solvated, with favorable dispersion force interactions between the solute and solvent.

In a Polar Solvent (e.g., Water): As a nonpolar molecule, it would be hydrophobic. The water molecules would form a structured "cage" around it to maximize their own hydrogen bonding network. This hydrophobic effect would drive the alkane molecules to aggregate if multiple were present. The conformation of the alkane itself can be influenced by the polarity of the surrounding medium. nih.gov

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of Theoretical Descriptors for Branched Hydrocarbons

The accuracy of any QSPR or QSAR model is heavily dependent on the molecular descriptors used. These numerical parameters quantify different aspects of a molecule's structure and are calculated from its two-dimensional representation or three-dimensional conformation. For branched hydrocarbons such as this compound, descriptors must effectively capture the nuances of their complex, non-linear structure.

Topological Indices: A significant class of descriptors used for alkanes are topological indices, which are derived from the molecular graph where atoms are represented as vertices and bonds as edges. researchgate.netnih.gov These indices are sensitive to the size, shape, and degree of branching in a molecule.

Wiener Index (W): One of the earliest topological indices, it is calculated as the sum of distances between all pairs of vertices in the molecular graph.

Randić Index (χ): This widely used index accounts for the degree of branching in a molecule. It is calculated by summing the reciprocal of the square root of the product of the degrees of adjacent vertices. researchgate.net

Atom-Bond Connectivity (ABC) Index: This index has been shown to correlate well with the heats of formation of branched alkanes. researchgate.net

ZEP Topological Index: This descriptor is calculated using a weighted electronic connectivity matrix and has been successfully used in QSPR models for various classes of chemical compounds, including alkanes. researchgate.net

The development of these descriptors involves translating the molecular structure into a numerical value that can be correlated with physicochemical properties. researchgate.net For instance, a study on various alkanes demonstrated that topological indices could be used in linear, quadratic, and logarithmic regression models to predict properties like boiling point, molar volume, and critical temperature. researchgate.net

Quantum Chemical Descriptors: These descriptors are derived from quantum mechanical calculations and provide detailed information about the electronic structure of a molecule. Examples include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are related to the molecule's ability to donate or accept electrons and are crucial for predicting reactivity.

Mulliken population analysis and electrostatic charges: These describe the electron distribution within the molecule.

The selection of appropriate descriptors is a critical step. Often, a combination of topological, geometrical, and quantum chemical descriptors is used to build robust QSPR/QSAR models. For branched alkanes, descriptors that quantify the degree and location of branching are particularly important. copernicus.org

Table 1: Examples of Theoretical Descriptors for Hydrocarbon Modeling

| Descriptor Type | Specific Descriptor | Information Encoded |

| Topological | Wiener Index | Molecular size and branching |

| Randić Index | Degree of branching | |

| Atom-Bond Connectivity (ABC) Index | Connectivity and branching | |

| Quantum Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability |

| Partial Atomic Charges | Electron distribution | |

| Constitutional | Molecular Weight | Mass of the molecule |

| Count of specific atom types | Elemental composition |

Prediction of Reactivity and Selectivity Based on Molecular Structure

The molecular structure of an alkane, particularly its branching, significantly influences its reactivity. numberanalytics.com Generally, branched alkanes are more reactive than their straight-chain isomers. numberanalytics.comquora.com This increased reactivity is often attributed to the greater stability of the tertiary and secondary carbocations or radicals that are formed as intermediates during reactions. quora.com In the case of this compound, the presence of tertiary carbon atoms makes it more susceptible to certain reactions like halogenation and combustion compared to a linear dodecane.

Halogenation: The halogenation of alkanes proceeds via a free radical mechanism. numberanalytics.com The selectivity of this reaction depends on the stability of the free radical intermediate. Tertiary radicals are more stable than secondary radicals, which are in turn more stable than primary radicals. For this compound, abstraction of a hydrogen atom from the tertiary carbon at position 3 would lead to the most stable tertiary radical, making this position a likely site for halogenation. msu.edu

For example, the light-induced chlorination of 2-methylpropane, which has one tertiary hydrogen and nine primary hydrogens, yields predominantly the tertiary chloride (2-chloro-2-methylpropane). msu.edu A similar outcome would be expected for this compound, where substitution at the tertiary carbons (positions 2 and 3) would be favored.

Combustion and Pyrolysis: Combustion is a complex radical reaction. msu.edu The branching in alkanes affects their combustion properties, such as the octane number. QSPR models have been developed to predict the octane number of alkanes based on topological indices that encode structural features like branching. researchgate.net Isobutene, a branched alkene, is a key intermediate in the pyrolysis and oxidation of more complex branched alkanes. researchgate.net The structural features of this compound, with its multiple methyl and isopropyl branches, would influence its autoignition temperature and the formation of secondary organic aerosols during its atmospheric oxidation. copernicus.orgwikipedia.org

Predictive Models: QSPR and QSAR models can be specifically designed to predict reactivity. wikipedia.org By correlating molecular descriptors with experimentally determined reaction rates or product distributions for a series of related compounds, a predictive model can be built. For a set of alkanes, descriptors that quantify bond dissociation energies, steric hindrance around reactive sites, and the electronic properties of different C-H bonds would be crucial.

Recent studies have developed QSAR models for various reactions of organic compounds, including their atmospheric oxidation rates. rsc.org For alkanes, models have been created to predict properties relevant to reactivity, such as the no-effect concentration in ecological risk assessments. nih.gov These models often employ a large pool of descriptors and use statistical methods like multiple linear regression (MLR) or machine learning algorithms to select the most relevant ones and build the predictive equation. nih.gov

Table 2: Predicted Reactivity Sites in this compound

| Position on Octane Chain | Type of Carbon | Relative Radical Stability | Predicted Reactivity in Halogenation |

| Carbon 2 | Tertiary | High | High |

| Carbon 3 | Tertiary | High | High |

| Other secondary carbons | Secondary | Medium | Medium |

| Primary carbons (methyl groups) | Primary | Low | Low |

Advanced Spectroscopic Characterization Methodologies Applied to Branched Alkanes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules, providing detailed information about the carbon skeleton and the spatial arrangement of atoms.

Multi-Dimensional NMR for Complete Structural and Stereochemical Assignment

The structure of 3-Isopropyl-2-methyl-octane can be unequivocally confirmed using a suite of NMR experiments.

¹³C NMR: Due to molecular symmetry, the number of signals in the ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. acs.org For this compound, assuming it is chiral and racemic, all 12 carbons are expected to be chemically non-equivalent, giving rise to 12 distinct signals. The chemical shifts of these signals are indicative of the local electronic environment (i.e., primary, secondary, tertiary carbon). libretexts.org

¹H NMR: The proton NMR spectrum would be complex due to significant signal overlap in the aliphatic region (typically 0.8-2.0 ppm). youtube.com Splitting patterns, governed by the n+1 rule, would be complicated by diastereotopicity and second-order effects.

2D NMR Techniques: To overcome the complexity of the 1D spectra, 2D NMR is essential.

COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of bonded hydrogen atoms through the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to, providing unambiguous C-H assignments.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the entire carbon skeleton, including the placement of the methyl and isopropyl substituents.

Stereochemical Assignment: this compound possesses two stereocenters (at C2 and C3), meaning it can exist as four stereoisomers (two pairs of enantiomers). Diastereomers (e.g., (2R,3R) vs. (2R,3S)) have different physical properties and distinct NMR spectra. ¹³C NMR is particularly sensitive to stereochemical differences, often showing different chemical shifts for corresponding carbons in diastereomers. acs.org For a more definitive assignment of relative stereochemistry, Nuclear Overhauser Effect (NOE) experiments, such as 2D NOESY, can be employed. wordpress.com NOESY detects through-space interactions between protons that are close to each other, which can help determine the relative orientation of the substituents at the C2 and C3 positions in the molecule's preferred conformation. wordpress.com

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift Range (ppm) |

| Primary (CH₃) | 10 - 25 |

| Secondary (CH₂) | 20 - 40 |

| Tertiary (CH) | 30 - 50 |

Dynamic NMR for Conformational Exchange Studies

Like all open-chain alkanes, this compound is conformationally flexible due to rotation around its numerous C-C single bonds. libretexts.orgmaricopa.edu This leads to a dynamic equilibrium between various staggered and eclipsed conformers. While interconversion is rapid at room temperature, leading to an averaged NMR spectrum, the process can be studied using dynamic NMR (DNMR) techniques, typically by recording spectra at different temperatures. libretexts.org

As the temperature is lowered, the rate of interconversion between conformers slows down. If the temperature is lowered sufficiently to the "coalescence temperature," the single averaged peak for a given nucleus will broaden significantly. Below this temperature, in the slow-exchange regime, separate signals for each major conformer may be resolved. libretexts.org

By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to calculate the thermodynamic and kinetic parameters for the conformational exchange process, including: nih.gov

The activation energy (ΔG‡) for bond rotation, which represents the energy barrier between conformers.

The relative populations of the different conformers and thus the free energy difference (ΔG°) between them.

For this compound, DNMR could be used to study the rotational barriers around the C2-C3 and C3-C4 bonds, providing insight into the steric interactions between the bulky isopropyl group and the rest of the alkyl chain. researchgate.net

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. libretexts.org For a branched alkane like this compound, the spectra are complex but contain characteristic bands that confirm the presence of specific functional groups and structural motifs. youtube.com

Key vibrational modes for this compound include:

C-H Stretching: Strong bands appear in the 2850-3000 cm⁻¹ region. Asymmetric and symmetric stretches of CH₃ and CH₂ groups can often be resolved.

C-H Bending (Deformation):

Methyl (CH₃) groups show a characteristic asymmetric bending vibration around 1450-1470 cm⁻¹ and a symmetric "umbrella" mode around 1375 cm⁻¹.

The presence of an isopropyl group is strongly indicated by a characteristic doublet in the 1365-1385 cm⁻¹ region, arising from the symmetric bending of the two methyl groups. royalsocietypublishing.org

Methylene (CH₂) groups exhibit a scissoring vibration near 1465 cm⁻¹.

Skeletal Vibrations: The region below 1300 cm⁻¹ is dominated by complex C-C stretching and skeletal bending vibrations. Specific strong bands in the 1140-1250 cm⁻¹ range are characteristic of branched carbon skeletons. royalsocietypublishing.org For instance, structures with an isopropyl group often show a band near 1170 cm⁻¹. royalsocietypublishing.org

While IR spectroscopy is excellent for identifying the types of bonds present, Raman spectroscopy can provide complementary information, particularly for the symmetric vibrations of the carbon skeleton, which are often weak in the IR spectrum.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Structural Unit |

| 2850 - 3000 | C-H Stretch | CH, CH₂, CH₃ |

| ~1465 | C-H Bend (Scissoring/Asymmetric) | CH₂, CH₃ |

| ~1385 & ~1370 (Doublet) | C-H Bend (Symmetric) | Isopropyl Group |

| ~1170 | Skeletal Vibration | Isopropyl Group |

| 720 - 750 | C-H Bend (Rocking) | -(CH₂)n- chain (n≥4) |

Conformational Fingerprinting and Analysis of C-H Stretching Modes

The three-dimensional arrangement of atoms in a molecule, known as its conformation, profoundly influences its physical and chemical properties. For a flexible molecule like this compound, rotation around its numerous carbon-carbon single bonds gives rise to a multitude of conformational isomers, or conformers. maricopa.edulibretexts.org These different arrangements, which interconvert rapidly at room temperature, can be studied using vibrational spectroscopy (Infrared and Raman), where the C-H stretching modes serve as sensitive probes of the local molecular environment.

Each conformer possesses a unique vibrational signature, or "fingerprint," in the C-H stretching region of the spectrum (typically 2800-3000 cm⁻¹). The exact frequency of a C-H bond vibration is affected by steric interactions with neighboring groups. For instance, in a crowded or sterically hindered conformation, C-H bonds may be slightly weakened and elongated, leading to a shift in their stretching frequency compared to a less hindered conformation.

Table 1: Hypothetical Conformational Analysis of the C3-C4 Bond in this compound

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Key Steric Interaction | Relative Energy (kJ/mol) | Expected Population |

| Anti | ~180° | Isopropyl / Butyl | 0 (most stable) | High |

| Gauche (+) | ~60° | Isopropyl / Butyl | > 3.8 | Moderate |

| Gauche (-) | ~-60° | Isopropyl / Butyl | > 3.8 | Moderate |

| Eclipsed | 0°, 120°, 240° | High (various) | >> 10 | Very Low |

This interactive table presents a simplified, hypothetical energy landscape based on established principles of alkane conformational analysis. Actual values would require specific DFT calculations.

In Situ and Operando Spectroscopic Studies of Reaction Intermediates

Understanding the transformation of alkanes during catalytic reactions, such as isomerization or cracking, requires observing the process as it happens. In situ and operando spectroscopy are powerful methodologies that monitor catalysts and reactants under realistic reaction conditions of high temperature and pressure. chemcatbio.orgresearchgate.net The term operando is a subset of in situ, specifically implying that the spectroscopic characterization is performed simultaneously with the measurement of catalytic activity and selectivity. youtube.com

These techniques can track the formation and decay of transient reaction intermediates on the catalyst surface. For a branched alkane like this compound undergoing isomerization over a zeolite catalyst, techniques such as Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) or Raman spectroscopy can be employed. chemcatbio.orgresearchgate.net These methods can identify key species involved in the reaction mechanism, such as carbenium ions, which are critical intermediates in acid-catalyzed alkane reactions. By correlating the appearance and disappearance of vibrational bands corresponding to these intermediates with changes in product distribution, a detailed mechanistic picture can be constructed. This knowledge is vital for optimizing catalyst design and reaction conditions to improve efficiency and yield of desired products. chemcatbio.org

X-ray Absorption and Photoelectron Spectroscopies

X-ray based spectroscopic techniques provide direct information about the electronic structure of atoms and their bonding environment. They are particularly valuable for probing the interactions between alkanes and metal centers in organometallic complexes and catalytic systems.

Electronic Structure Characterization of Alkane σ-Complexes

The activation of strong C-H bonds in alkanes by transition metals is a fundamental step in many catalytic cycles. This process often proceeds through the formation of a highly reactive and unstable intermediate known as an alkane σ-complex, where the electron pair from a C-H σ-bond coordinates to a vacant orbital on the metal center. nih.govresearchgate.net Due to their fleeting nature, characterizing these complexes is extremely challenging.

Time-resolved X-ray Absorption Spectroscopy (XAS) has emerged as a premier tool for this purpose. nih.govchemrxiv.org In a typical experiment, a stable metal precursor, such as chromium hexacarbonyl (Cr(CO)₆), is dissolved in an alkane solvent (e.g., octane) and excited with an ultrafast laser pulse to eject a ligand (CO). acs.org This creates a highly reactive, undercoordinated metal species (Cr(CO)₅) that quickly binds to a C-H bond of a solvent molecule, forming the σ-complex. chemrxiv.org

By probing the system with picosecond X-ray pulses at different time delays, one can follow the electronic changes as the complex forms. XAS is element-specific; tuning the X-ray energy to the absorption edge of the metal (e.g., the Cr L-edge) or a ligand atom (e.g., the O K-edge) provides a detailed picture of the metal-ligand bonding from different perspectives. nih.govacs.org Studies have shown that upon formation of the Cr(CO)₅-alkane σ-complex, the metal–alkane bond is formed, leading to a measurable shift in the energy of the metal's d-orbitals and the ligand's molecular orbitals. nih.gov This provides direct experimental evidence of the electronic perturbations that constitute the σ-bond activation.

Table 2: Representative X-ray Absorption Spectroscopy (XAS) Data for a Model Alkane σ-Complex

| Species | Technique | Photon Energy (eV) | Transition Probed | Interpretation |

| Cr(CO)₆ | O K-edge | 533.2 | O 1s → CO π* | Ground state of precursor acs.org |

| Cr(CO)₅-alkane | O K-edge | 532.3 | O 1s → LUMO | Pre-edge feature indicating complex formation acs.org |

| Cr(CO)₅-alkane | Cr L₃-edge | 574.9 | Cr 2p → LUMO | Shift in metal d-orbital energy upon alkane coordination acs.org |

This interactive table summarizes key findings from time-resolved XAS studies on a model Cr-alkane system, illustrating how the technique probes electronic structure.

Probing Metal-Ligand Bonding Interactions in Catalytic Systems

Beyond transient σ-complexes, X-ray spectroscopies are essential for characterizing the stable bonding interactions in catalytic systems. X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Near-Edge Structure (XANES) are widely used to determine the oxidation state of the metal center and the nature of its coordination environment. chemcatbio.orguu.nl

XPS measures the binding energies of core-level electrons. scispace.com A change in the chemical environment or oxidation state of a metal atom causes a shift in its core-level binding energies. For example, in a catalyst used for alkane dehydrogenation, the interaction of this compound with the metal surface could lead to changes in the metal's XPS spectrum, providing clues about charge transfer and bond formation.

XANES, the region close to an absorption edge in an XAS spectrum, is highly sensitive to the oxidation state and coordination geometry (e.g., tetrahedral vs. octahedral) of the absorbing atom. uu.nl The position and shape of the "pre-edge" features in a XANES spectrum can be directly related to the filling of the metal's d-orbitals and the symmetry of the ligand field. uu.nl By analyzing XANES spectra of a catalyst under operating conditions, researchers can gain insight into the metal-ligand bonding that governs catalytic activity and selectivity. researchgate.net These experimental data, often coupled with theoretical calculations, provide a comprehensive understanding of the electronic interactions that drive the catalytic transformation of alkanes. nih.gov

Role and Behavior of 3 Isopropyl 2 Methyl Octane in Complex Chemical Systems

Analytical Challenges and Methodologies for Branched Alkanes in Unresolved Complex Mixtures (UCM)

The analysis of complex hydrocarbon mixtures, such as those found in crude oil and environmental samples, often reveals a significant "hump" in gas chromatograms. This feature, known as the Unresolved Complex Mixture (UCM), consists of a vast number of co-eluting branched and cyclic hydrocarbons that are not resolved by conventional gas chromatography (GC). core.ac.ukwikipedia.org The identification and quantification of specific isomers like 3-isopropyl-2-methyl-octane within this UCM present a considerable analytical challenge. core.ac.uk

Traditional GC-mass spectrometry (MS) struggles to differentiate between the numerous structural isomers present in the UCM, as they often exhibit similar mass spectra. bohrium.com The sheer complexity of these mixtures leads to a lack of baseline resolution, making precise identification and quantification of individual compounds nearly impossible with standard methods. core.ac.uk

To overcome these challenges, advanced analytical techniques have been developed. Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced peak capacity and resolution compared to single-column GC. nih.govchromatographyonline.comresearchgate.net By employing two columns with different stationary phases, GC×GC provides a much more detailed separation of complex mixtures, allowing for the potential identification of individual branched alkanes like this compound that would otherwise be lost in the UCM. chromatographyonline.comrsc.orgnih.gov

Furthermore, coupling GC×GC with high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) provides an additional dimension of analysis, facilitating the structural elucidation of these complex molecules. bohrium.comosti.gov These advanced methods are crucial for characterizing the detailed composition of UCMs and understanding the environmental fate and geochemical significance of specific branched alkanes. core.ac.ukosti.gov

Table 1: Analytical Techniques for Branched Alkane Analysis in UCM

| Technique | Principle | Advantages for Branched Alkane Analysis |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates compounds based on boiling point and provides mass-to-charge ratio. | Standard, widely available technique. |

| Comprehensive Two-Dimensional Gas Chromatography (GC×GC) | Utilizes two columns with different selectivities for enhanced separation. | Greatly increased peak capacity and resolution, allowing for the separation of co-eluting isomers within the UCM. nih.govchromatographyonline.com |

| Tandem Mass Spectrometry (MS/MS) | Involves multiple stages of mass analysis for structural elucidation. | Provides more detailed structural information, aiding in the differentiation of isomers. bohrium.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical structure of molecules. | Can be used to characterize mixtures of linear and branched alkanes, even within porous media. nih.govacs.org |

Contributions to Fuel Chemistry and Alternative Energy Research

Branched alkanes, including this compound, play a critical role in the performance of fuels. Their structural characteristics directly impact combustion efficiency and are a key consideration in the development of both conventional and alternative fuels.

The degree of branching in an alkane has a profound effect on its combustion properties. Highly branched alkanes, such as this compound, generally have higher octane (B31449) ratings than their straight-chain counterparts. ftloscience.comechemi.com This is because their more compact structure is more resistant to autoignition, or "knocking," in an internal combustion engine. ftloscience.comechemi.comthestudentroom.co.uk The controlled, smoother combustion of branched alkanes leads to greater fuel efficiency and reduced engine wear. thestudentroom.co.ukchemhume.co.uk

As the world seeks to transition to more sustainable energy sources, the characterization of branched alkanes in biofuels and renewable hydrocarbon blends is of growing importance. Biofuels, derived from sources like vegetable oils and biomass, can contain a variety of hydrocarbon structures, including branched alkanes. researchgate.netresearchgate.net The presence and concentration of compounds like this compound in these blends can significantly affect their properties, such as cold-flow behavior and combustion performance. researchgate.net

For instance, the hydrodeoxygenation of biomass-derived molecules can lead to the formation of highly branched alkanes, which are desirable for producing high-quality renewable fuels. researchgate.net Analytical techniques are crucial for identifying and quantifying these branched isomers to ensure the resulting biofuel meets required specifications. The study of microbial degradation of hydrocarbons in fuel storage also highlights the differential breakdown of linear versus branched alkanes, which can impact fuel quality over time. mdpi.comnih.gov

Catalysis in Hydrocarbon Upgrading and Transformation Processes

Catalytic processes are central to the petroleum and petrochemical industries for converting less valuable hydrocarbon fractions into high-value products like gasoline. Branched alkanes such as this compound are both potential products and feedstocks in these transformative reactions.

Isomerization and catalytic cracking are key processes for increasing the octane number of gasoline. essentialchemicalindustry.orgchemguide.co.ukdocbrown.info In isomerization, straight-chain alkanes are converted into their more highly branched isomers. tandfonline.comresearchgate.net In catalytic cracking, large hydrocarbon molecules are broken down into smaller, more valuable molecules, including branched alkanes. chemguide.co.uknih.govshodhsagar.comlibretexts.org

As a C12 alkane, this compound can be a product of the cracking of larger hydrocarbons. youtube.com Conversely, under certain process conditions, it could serve as a feedstock for further cracking to produce lighter, gasoline-range molecules or undergo further isomerization to different C12 isomers. The stability and reactivity of this compound in these processes are dictated by its specific branched structure, which influences the stability of the carbenium ion intermediates that are central to the reaction mechanisms. tandfonline.com

Table 2: Catalytic Processes Involving Branched Alkanes

| Process | Description | Role of this compound | Catalyst |

| Isomerization | Rearrangement of a molecule's structure to form an isomer. | A potential product from the isomerization of n-dodecane. | Bifunctional catalysts (e.g., platinum on zeolites or sulfated zirconia). tandfonline.comntnu.no |

| Catalytic Cracking | Breaking down large hydrocarbons into smaller, more useful ones. | A potential product from the cracking of larger hydrocarbons or a feedstock for further cracking. | Zeolites (complex aluminosilicates). chemguide.co.uklibretexts.org |

| Hydrocracking | Catalytic cracking in the presence of hydrogen. | A potential product from the hydrocracking of heavier oil fractions. | Bifunctional catalysts with metal and acid sites. mdpi.comresearchgate.net |

A major goal in catalysis research is to develop catalysts with high selectivity for the production of specific, highly-branched isomers that are desirable for high-octane fuels. tandfonline.comresearchgate.net The shape and size of the pores in zeolite catalysts, for example, can influence which isomers are formed. By carefully designing the catalyst's active sites and pore structure, it is possible to control the reaction pathways and favor the formation of certain branched products over others. tandfonline.com

Emerging Research Directions and Future Outlook for Branched Alkane Studies

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

The complexity of reactions involving branched alkanes, with their multiple, distinct C-H bonds, presents a significant challenge for predicting reaction outcomes. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity.

Detailed Research Findings: Researchers are increasingly using AI and ML to predict the rate or selectivity of chemical reactions. chemeurope.comeurekalert.org These computational approaches can analyze vast datasets of reaction information to identify patterns that are not immediately obvious to human chemists. For instance, ML models are being developed to predict the rate constants of alkane cracking reactions, a process of great importance in the petrochemical industry. acs.org These models use molecular descriptors to represent the structure of the reactants and products, allowing the AI to learn the relationship between structure and reactivity. acs.org

The ultimate goal is to create platforms that allow chemists to simulate and predict reaction outcomes with high accuracy, reducing the need for time-consuming and resource-intensive trial-and-error experimentation. eurekalert.orgresearchgate.net

Development of Novel Catalytic Systems for Direct C-H Functionalization of Branched Alkanes

The direct conversion of inert C-H bonds in alkanes to more valuable functional groups is a primary goal in modern chemistry, often referred to as the "holy grail" of the field. acs.org Branched alkanes, with their tertiary and secondary C-H bonds, present unique challenges and opportunities for selective functionalization.

Detailed Research Findings: Significant progress has been made in developing catalysts that can activate these strong C-H bonds. Transition metal catalysts, particularly those based on palladium, rhodium, iridium, and iron, have shown promise. mdpi.comrsc.org These catalysts can operate through various mechanisms, including oxidative addition and carbene or nitrene insertion. rsc.org For instance, iron-catalyzed reactions have been used for the C-H functionalization of hydrocarbons like n-hexane, although achieving high selectivity between different secondary C-H bonds (e.g., C2 vs. C3) remains a challenge. mdpi.com

A landmark in this area was the "Shilov system," which utilized platinum(II) complexes for the catalytic oxidation of alkanes. ethz.ch This system showed a preference for terminal methyl groups, indicating an organometallic C-H activation mechanism rather than a radical pathway. ethz.ch More recent developments include organocatalytic systems that operate under metal-free conditions. A 2023 study disclosed the first organocatalytic direct acylation of unfunctionalized alkanes using N-heterocyclic carbene catalysts. nih.gov

A novel plasma-microdroplet approach has also been developed for the efficient conversion of alkanes into imines at mild conditions without catalysts. acs.org This method uses a plasma discharge to activate C-H bonds, followed by rapid reactions in microdroplets. acs.org The separation of branched alkane isomers, which is crucial for producing high-octane gasoline, is also being addressed through materials like robust aluminum-based metal-organic frameworks that can selectively adsorb linear and monobranched alkanes while excluding dibranched isomers. acs.org

Advanced In Situ and Operando Spectroscopic Techniques for Real-Time Mechanistic Elucidation

Understanding the precise mechanism of a catalytic reaction is crucial for improving its efficiency and selectivity. In situ and operando spectroscopic techniques, which allow researchers to study catalysts under actual reaction conditions, are providing unprecedented insights into the dynamic behavior of these systems. osti.govresearchgate.net

Detailed Research Findings: A variety of powerful techniques are employed to probe catalytic processes in real-time. These include:

Infrared (IR) Spectroscopy: This is one of the most widely used methods for the in situ characterization of heterogeneous catalysts. acs.org It can identify adsorbed species, reaction intermediates, and changes to the catalyst structure itself that are induced by the presence of adsorbates. acs.orgresearchgate.net

X-ray Absorption Spectroscopy (XAS): Techniques like EXAFS (Extended X-ray Absorption Fine Structure) and XANES (X-ray Absorption Near-Edge Structure) provide detailed information about the electronic state, coordination environment, and bond lengths of the catalytic metal center. chemcatbio.org

Raman Spectroscopy: This technique is complementary to IR and is particularly useful for studying solid materials and can be applied under the high-temperature and high-pressure conditions often used in hydrotreating reactions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR can track chemical transformations and identify transient intermediates in the reaction mixture. osti.govresearchgate.net

The application of these techniques has been instrumental in revealing that catalysts are often not static entities but change dynamically in response to the reaction environment. acs.org The integration of data from these advanced spectroscopic methods with computational modeling is creating a powerful synergistic approach to accelerate the design and optimization of next-generation catalysts for branched alkane functionalization. osti.govresearchgate.net

Exploration of Biological and Environmental Transformations of Branched Hydrocarbons

Branched hydrocarbons are not just synthetic targets; they are also found in nature and are subject to biological and environmental transformations. Understanding these pathways is important for fields ranging from geochemistry to atmospheric science.

Detailed Research Findings: Branched alkanes are known constituents of biogenic volatile organic compounds (BVOCs) emitted by terrestrial vegetation. mdpi.com These emissions play a significant role in atmospheric chemistry, acting as precursors to ozone and secondary organic aerosols (SOA). mdpi.com The development of sensitive analytical techniques like Proton Transfer Reaction-Mass Spectrometry (PTR-MS) allows for the real-time, online monitoring of these emissions from plants. mdpi.com

In the geological record, specific branched alkanes with quaternary substituted carbon atoms (BAQCs), such as 2,2-dimethylalkanes, have been identified in ancient black shales and modern deep-sea hydrothermal waters. researchgate.net The distribution of these compounds suggests a biological origin, though the specific source organisms are still unknown. researchgate.net Their presence in geological samples spanning hundreds of millions of years indicates their widespread and long-term contribution to sedimentary organic matter. researchgate.net

Furthermore, the cell membranes of living organisms are primarily composed of lipids, which have nonpolar tails of saturated hydrocarbons that are protected from the aqueous environment. ncert.nic.in In prokaryotes like cyanobacteria, membranous extensions into the cytoplasm called chromatophores contain pigments for photosynthesis. ncert.nic.in The study of how organisms synthesize and metabolize branched alkanes is an active area of research, with implications for understanding the global carbon cycle and for potential biotechnological applications. mdpi.comgenome.jp

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.